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Compound of Interest

Compound Name:
cyclobutyl(1,5-dimethyl-1H-

pyrazol-3-yl)methanol

Cat. No.: B12312445 Get Quote

Executive Summary: The "Escape from Flatland"
In modern Fragment-Based Drug Discovery (FBDD), a critical bottleneck is the transition from

low-affinity, planar aromatic hits to potent, drug-like leads without inflating molecular weight

(MW) or lipophilicity (LogP). This guide details the application of cyclobutyl pyrazole

intermediates as a privileged scaffold solution.

Unlike the planar phenyl ring or the metabolically labile isopropyl group, the cyclobutyl moiety

offers a unique vector for "escaping flatland." It increases the fraction of sp³ hybridized carbons

(

), improving solubility and metabolic stability while filling hydrophobic pockets with high shape
complementarity.

Key Advantages[1]
Metabolic Hardening: Cyclobutyl rings are significantly more resistant to CYP450 oxidation

than acyclic alkyl chains (e.g.,

-butyl or isopropyl).

Vector Control: The puckered conformation of cyclobutane (approx. 28°) provides distinct exit

vectors compared to planar aromatics, allowing access to novel chemical space.
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LLE Optimization: Increases potency via hydrophobic effect without the "grease" penalty of

larger cycloalkyls.

Chemical Space Analysis: Scaffold Comparison
The following table contrasts the cyclobutyl pyrazole moiety against standard bioisosteres used

in hit-to-lead optimization.

Parameter
Phenyl-
Pyrazole

Isopropyl-
Pyrazole

Cyclobutyl-

Pyrazole

Impact on
Drug Design

Geometry Planar (2D) Flexible (3D)
Rigid/Puckered

(3D)

Cyclobutyl

provides defined

exit vectors;

reduces entropic

penalty upon

binding.

Metabolic

Liability

Low (unless

substituted)

High (benzylic-

like oxidation)
Low

Cyclobutyl C-H

bonds are

stronger; ring

strain reduces

oxidative

susceptibility.

Lipophilicity (

ClogP)
+1.8 (High) +1.2 (Med) +1.3 (Med)

Adds bulk

without

excessive

lipophilicity

penalty

compared to

aromatics.

Solubility Poor Good Excellent

Higher

correlates with

improved

aqueous

solubility.
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Synthetic Protocols
This section provides self-validating protocols for synthesizing the core building block and its

subsequent coupling. These protocols prioritize regioselectivity and scalability.

Protocol A: Synthesis of Core Intermediate
Target:1-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Rationale: This

boronate ester acts as a "universal donor" for Suzuki-Miyaura couplings, allowing the rapid

attachment of the cyclobutyl-pyrazole tail to diverse aryl/heteroaryl halide fragments.

Materials
4-Bromo-1H-pyrazole (CAS: 2075-45-8)

Bromocyclobutane (CAS: 4399-47-7)

Cesium Carbonate (

)

Dimethylformamide (DMF), Anhydrous[1]

Bis(pinacolato)diboron (

)

complex[2]

Step-by-Step Methodology
1. Regioselective N-Alkylation

Setup: Charge a flame-dried reaction flask with 4-Bromo-1H-pyrazole (1.0 eq) and

anhydrous DMF (0.5 M concentration).

Base Addition: Add

(2.0 eq). Stir at Room Temperature (RT) for 15 minutes to deprotonate the pyrazole.
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Alkylation: Add Bromocyclobutane (1.2 eq) dropwise.

Reaction: Heat to 90°C for 12 hours.

QC Checkpoint: Monitor by LCMS. The starting material (Br-pyrazole) should disappear. A

new peak (M+H) corresponding to the alkylated product will appear.

Note: Cyclobutyl bromide is less reactive than primary alkyl halides; heating is essential.

Workup: Dilute with ethyl acetate, wash with water (

) to remove DMF (critical to prevent catalyst poisoning in the next step). Dry over

and concentrate.

Purification: Silica gel chromatography (0-20% EtOAc/Hexanes).

Validation:

H NMR should show a multiplet at

4.6-5.0 ppm (1H) corresponding to the N-CH-cyclobutyl proton.

2. Miyaura Borylation

Setup: Dissolve the 1-cyclobutyl-4-bromo-pyrazole (from Step 1) in 1,4-Dioxane.

Reagents: Add

(1.2 eq) and Potassium Acetate (KOAc, 3.0 eq). Degas with

for 10 mins.

Catalyst: Add

(0.05 eq).

Reaction: Heat to 100°C for 4 hours under

.
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Workup: Filter through a Celite pad to remove Pd black. Concentrate.

Validation:

H NMR will show the disappearance of the pyrazole C-H signal adjacent to Br and the
appearance of the pinacol methyl singlet (

1.3 ppm, 12H).

Protocol B: Fragment Growing (Suzuki Coupling)
Context: Attaching the cyclobutyl pyrazole "tail" to a low-affinity kinase hinge-binder (e.g., a

chloropyrimidine fragment).

Mix: Fragment Aryl-Cl (1.0 eq), Cyclobutyl-Pyrazole-Boronate (1.2 eq),

(2.0 M aq, 3.0 eq) in Dioxane:Water (4:1).

Catalyst:

(0.02 eq) + XPhos (0.04 eq). Note: XPhos is preferred for heteroaryl chlorides.

Conditions: Microwave irradiation at 110°C for 30 mins.

Self-Validating Step: Check LCMS for the consumption of the Aryl-Cl. If conversion is <50%,

add fresh catalyst and re-heat.

FBDD Workflow & Logic
The following diagram illustrates the decision matrix for incorporating this scaffold into a drug

discovery campaign.
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Caption: Decision tree for fragment growing. The cyclobutyl pathway (green) is selected when

hydrophobic filling is required without introducing planarity or metabolic liability.

Structural Mechanism of Action
Why does this specific intermediate work? The diagram below visualizes the pharmacophore

interactions within a typical Kinase ATP-binding pocket.
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Caption: Pharmacophore map. The pyrazole anchors to the hinge, while the cyclobutyl group

vectors into the hydrophobic pocket, maximizing shape complementarity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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